4-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE
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Overview
Description
4-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a brominated phenyl group and an oxazole ring
Preparation Methods
The synthesis of 4-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE involves several steps. One common synthetic route includes the following steps:
Bromination: The starting material, 4,5-diethoxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Condensation: The brominated intermediate is then condensed with 2-phenyl-1,3-oxazol-5-one under basic conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
4-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features.
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Properties
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-24-17-12-13(10-15(21)18(17)25-4-2)11-16-20(23)26-19(22-16)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGKAKGRZFNJJ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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